1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one
CAS No.:
Cat. No.: VC20385188
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2OS |
|---|---|
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 1-(methylamino)-3-(1,3-thiazol-5-yl)propan-2-one |
| Standard InChI | InChI=1S/C7H10N2OS/c1-8-3-6(10)2-7-4-9-5-11-7/h4-5,8H,2-3H2,1H3 |
| Standard InChI Key | AFXUOLJGRMRWSX-UHFFFAOYSA-N |
| Canonical SMILES | CNCC(=O)CC1=CN=CS1 |
Introduction
Chemical Identity and Structural Properties
The compound’s IUPAC name, 1-(methylamino)-3-(1,3-thiazol-5-yl)propan-2-one, reflects its ketone backbone substituted with a methylamino group at position 1 and a thiazol-5-yl moiety at position 3. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.23 g/mol |
| Canonical SMILES | CNCC(=O)CC1=CN=CS1 |
| InChIKey | AFXUOLJGRMRWSX-UHFFFAOYSA-N |
| PubChem CID | 116553776 |
The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to the compound’s planar geometry and electronic properties, enabling π-π stacking interactions critical for binding biological targets . The methylamino group enhances solubility in polar solvents, while the ketone allows for further functionalization via nucleophilic addition or condensation reactions.
Synthesis and Reaction Pathways
Core Synthetic Strategies
A generalized synthesis route involves sequential functionalization of thiazole precursors. One approach begins with 5-bromothiazole, which undergoes nucleophilic substitution with a propargyl alcohol derivative to install the ketone-bearing sidechain. Subsequent reductive amination introduces the methylamino group. Alternative pathways may employ:
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Mitsunobu reactions to couple thiazole alcohols with amino ketones.
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Grignard additions to thiazole aldehydes, followed by oxidation to ketones .
A representative protocol from patent literature involves reacting thiazol-5-ylmethanol with chloroformate derivatives in the presence of a base such as triethylamine, yielding protected intermediates that are deprotected to afford the final product . Reaction conditions typically require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and temperatures between 0°C and 25°C to minimize side reactions .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the thiazole’s 5-position, which demands careful control of reaction stoichiometry and catalysis.
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Stability: The methylamino group’s susceptibility to oxidation necessitates inert atmospheres and antioxidants like L-ascorbic acid during synthesis .
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic methods:
| Technique | Key Data |
|---|---|
| -NMR | δ 2.98 (s, 3H, N–CH), δ 3.45–3.55 (m, 2H, CH-CO), δ 7.85 (s, 1H, thiazole-H) |
| -NMR | δ 28.5 (N–CH), δ 205.1 (C=O), δ 153.2 (thiazole C-2) |
| HRMS | m/z 171.0795 [M+H] (calc. 171.0792) |
The infrared spectrum exhibits strong absorptions at 1685 cm (C=O stretch) and 1550 cm (thiazole ring vibrations). Purity assessments via HPLC typically show ≥95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Challenges and Future Directions
Current limitations center on:
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Synthetic scalability: Multi-step routes with low yields (30–40%) necessitate catalyst optimization or flow chemistry approaches .
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Pharmacokinetics: Preliminary models predict rapid hepatic metabolism via cytochrome P450 oxidation, requiring prodrug strategies.
Future research should prioritize:
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Structure-activity relationship (SAR) studies: Systematic variation of the methylamino and ketone groups to improve target affinity.
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In vivo validation: Testing in xenograft models to assess antitumor efficacy and toxicity profiles.
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